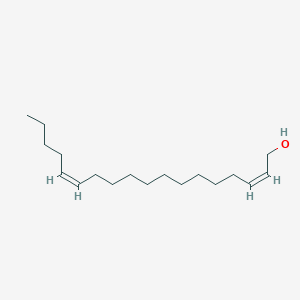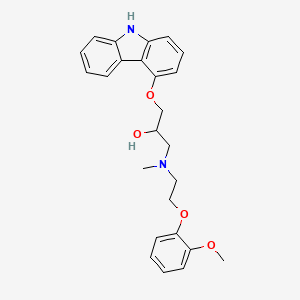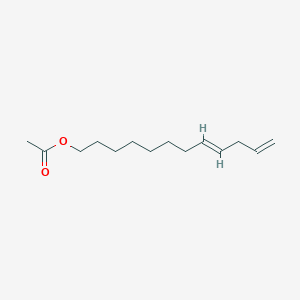
1-Ethoxy-2-methyl-1-penten-3-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-Ethoxy-2-methyl-1-penten-3-one is an organic compound with the molecular formula C8H14O2. It is a member of the unsaturated ketones family and is characterized by its unique structure, which includes an ethoxy group and a methyl group attached to a pentenone backbone.
Métodos De Preparación
The synthesis of 1-Ethoxy-2-methyl-1-penten-3-one can be achieved through several synthetic routes. One common method involves the reaction of ethyl vinyl ether with methyl vinyl ketone under acidic conditions. This reaction proceeds via an electrophilic addition mechanism, where the ethoxy group is introduced to the pentenone structure .
Industrial production methods for this compound typically involve large-scale chemical processes that ensure high yield and purity. These methods often utilize catalysts and optimized reaction conditions to enhance the efficiency of the synthesis .
Análisis De Reacciones Químicas
1-Ethoxy-2-methyl-1-penten-3-one undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized to form corresponding carboxylic acids or other oxidized derivatives. Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reduction reactions can convert the ketone group to an alcohol. Sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are typical reducing agents used in these reactions.
Substitution: The ethoxy group can be substituted with other functional groups through nucleophilic substitution reactions.
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation with KMnO4 can yield carboxylic acids, while reduction with NaBH4 results in alcohols .
Aplicaciones Científicas De Investigación
1-Ethoxy-2-methyl-1-penten-3-one has several scientific research applications:
Chemistry: It is used as a building block in organic synthesis, enabling the creation of more complex molecules.
Biology: This compound can be used in studies involving enzyme interactions and metabolic pathways.
Medicine: Research into its potential therapeutic effects is ongoing, particularly in the development of new pharmaceuticals.
Industry: It is utilized in the production of various chemicals and materials, including polymers and resins.
Mecanismo De Acción
The mechanism by which 1-Ethoxy-2-methyl-1-penten-3-one exerts its effects involves interactions with molecular targets such as enzymes and receptors. The ethoxy and methyl groups play a crucial role in determining the compound’s reactivity and binding affinity. Pathways involved in its action include electrophilic addition and nucleophilic substitution, which facilitate the formation of new chemical bonds and the modification of existing ones .
Comparación Con Compuestos Similares
1-Ethoxy-2-methyl-1-penten-3-one can be compared with other similar compounds, such as:
1-Methoxy-2-methyl-1-penten-3-one: This compound has a methoxy group instead of an ethoxy group, which affects its reactivity and applications.
2-Methyl-3-penten-2-one: Lacks the ethoxy group, leading to different chemical properties and uses.
4-Methoxy-3-buten-2-one: Another unsaturated ketone with distinct structural features and reactivity.
Propiedades
IUPAC Name |
(E)-1-ethoxy-2-methylpent-1-en-3-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H14O2/c1-4-8(9)7(3)6-10-5-2/h6H,4-5H2,1-3H3/b7-6+ |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NSUKVGVMFVCANI-VOTSOKGWSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(=O)C(=COCC)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCC(=O)/C(=C/OCC)/C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H14O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
142.20 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![(3aS,6aS)-1-Methyl-hexahydropyrrolo[3,4-b]pyrrole Dihydrochloride](/img/structure/B1145899.png)

